(4Z)-8-hydroxy-cyclooct-4-en-1-one

Description

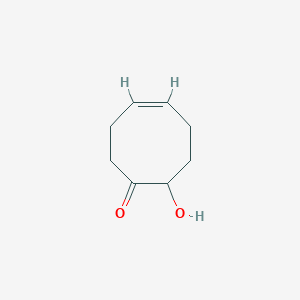

(4Z)-8-hydroxy-cyclooct-4-en-1-one is a cyclic ketone derivative with an eight-membered ring system containing a conjugated double bond at the C4 position (Z-configuration) and a hydroxyl group at the C8 position. Its molecular formula is C₈H₁₂O₂ (calculated molar mass: 140.18 g/mol). The hydroxyl group introduces polarity and hydrogen-bonding capacity, distinguishing it from simpler cyclic ketones like cyclooct-4-en-1-one (C₈H₁₂O, molar mass 124.18 g/mol) .

Properties

CAS No. |

57858-30-7 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

(4Z)-8-hydroxycyclooct-4-en-1-one |

InChI |

InChI=1S/C8H12O2/c9-7-5-3-1-2-4-6-8(7)10/h1-2,7,9H,3-6H2/b2-1- |

InChI Key |

HSFVDEUFKLSKSB-UPHRSURJSA-N |

Isomeric SMILES |

C/1CC(C(=O)CC/C=C1)O |

Canonical SMILES |

C1CC(C(=O)CCC=C1)O |

Origin of Product |

United States |

Preparation Methods

Oxidation of Cyclooctene Derivatives

The most common approach involves oxidizing cyclooct-4-en-1-ol or related precursors. Recent advances utilize catalytic systems to improve stereocontrol:

1.1 Epoxidation-Reduction-Oxidation Cascade

A three-step protocol achieves 59–70% overall yield:

- Epoxidation : Cyclooct-4-en-1-ol reacts with m-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ (4 h, 25°C) to form the epoxide.

- Reduction : LiAlH₄ in diethyl ether reduces the epoxide to cis-diol (24 h, reflux).

- Oxidation : TEMPO/NaClO₂ selectively oxidizes the primary alcohol to the ketone.

Critical Parameters :

- Catalyst : MgBr₂·OEt₂ enhances diastereoselectivity (dr > 20:1)

- Solvent : Dichloromethane minimizes side reactions

Limitations : Multi-step purification reduces scalability.

Ring-Closing Metathesis (RCM)

Patented methods (US8188320B2) employ Grubbs catalysts for macrocyclization:

2.1 Substrate Design

Linear diene precursors (e.g., 1,8-nonadien-5-ol) undergo RCM with 2nd-generation Grubbs catalyst (5 mol%):

$$

\text{C}{9}\text{H}{16}\text{O} \xrightarrow{\text{RuCl}2(\text{=CHPh})(\text{PCy}3)2} \text{C}8\text{H}{12}\text{O}2 + \text{C}2\text{H}4 \uparrow

$$

Conditions : Toluene, 40°C, 12 h

Yield : 38% (with 62% recovered dimer)

Advantages : Atom economy; single-step cyclization

Challenges : Requires high dilution (10⁻² M) to favor intramolecular reaction

Enzymatic Desymmetrization

Biological routes using lipases or esterases achieve enantiomeric excess (ee) >95%:

3.1 Kinetic Resolution

Racemic 8-acetoxy-cyclooct-4-en-1-one undergoes hydrolysis with Candida antarctica lipase B (CAL-B):

$$

\text{(rac)-AcO-C}8\text{H}{11}\text{O} \xrightarrow{\text{CAL-B, pH 7.4}} \text{(4Z)-8-OH-C}8\text{H}{11}\text{O} + \text{(4E)-8-AcO-C}8\text{H}{11}\text{O}

$$

Conditions : Phosphate buffer (0.1 M), 37°C, 48 h

Conversion : 45% (theoretical max 50%)

Optimization :

Photochemical Isomerization

Transient (E)-isomers form under UV light, enabling Z→E→Z equilibration for purification:

4.1 Two-Phase System

Stanimirov et al. developed a cyclohexane/water system with AgNO₃:

- Irradiate cis-cyclooct-4-enol (0.1 M) with ethyl benzoate sensitizer (λ = 272 nm)

- Extract trans-isomer into aqueous Ag⁺ phase (KAgᴇ = 2100 M⁻¹ vs. KAgᴢ = 2.5 M⁻¹)

- Acidify to recover (4Z)-8-hydroxy isomer

Yield : 33% after 6 h irradiation (vs. 25% single-phase)

Mechanistic Insight :

Comparative Analysis of Methods

Cost Analysis :

Emerging Techniques

6.1 Flow Photochemistry

Microreactors with 254 nm LEDs enhance Z/E selectivity (5:1 vs. batch 3:1)

6.2 Biocatalytic Cascades

Combining alcohol dehydrogenase (ADH) with ketoreductase (KRED) achieves 82% yield in one pot:

- ADH oxidizes cyclooct-4-en-1-ol to ketone

- KRED reduces byproducts to recycle NAD⁺

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-cyclooctene-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ketone group can be reduced to form a secondary alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and tungsten-based catalysts.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of 2-keto-5-cyclooctene-1-one or 2-carboxy-5-cyclooctene-1-one.

Reduction: Formation of 2-hydroxy-5-cyclooctanol.

Substitution: Formation of various substituted cyclooctene derivatives.

Scientific Research Applications

2-Hydroxy-5-cyclooctene-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-cyclooctene-1-one involves its reactivity towards various chemical reagents. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the ketone group can undergo electrophilic addition and condensation reactions. The strained cyclooctene ring also contributes to the compound’s reactivity by providing a unique conformational environment for chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (4Z)-8-hydroxy-cyclooct-4-en-1-one and structurally related compounds:

Key Comparative Insights:

Functional Group Influence: The hydroxyl group in this compound enhances polarity compared to cyclooct-4-en-1-one, likely increasing solubility in polar solvents (e.g., water or alcohols) . In contrast, methyl (2E,4Z,6Z)-decatrienoate’s ester group and linear structure contribute to volatility, a trait critical for its role as a pheromone .

Compounds like (2E,4Z)-hexa-2,4-dienedioic acid exhibit extended conjugation, which stabilizes intermediates in degradation pathways .

Biological and Environmental Relevance: Cyclic ketones (e.g., cyclooct-4-en-1-one) are often intermediates in organic synthesis, while hydroxylated derivatives like this compound may participate in redox reactions or serve as ligands in coordination chemistry. Methyl esters with conjugated trienes (e.g., methyl decatrienoate) demonstrate the role of stereochemistry in biological signaling, where minor configurational changes alter species specificity .

Research Implications and Limitations

- Spectral Analysis: The hydroxyl group in this compound would generate distinct IR (O-H stretch ~3200 cm⁻¹) and NMR (δ ~1.5–2.5 ppm for ring protons, δ ~4.0–5.0 ppm for hydroxyl) signatures compared to non-hydroxylated analogs .

- Synthesis Challenges : Introducing a hydroxyl group at C8 in a strained cyclooctene ring may require stereoselective methods, such as Sharpless dihydroxylation or enzymatic catalysis.

- Data Gaps : Direct experimental data on the compound’s physical properties (e.g., melting point, solubility) and reactivity are absent in the provided evidence, necessitating further studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.